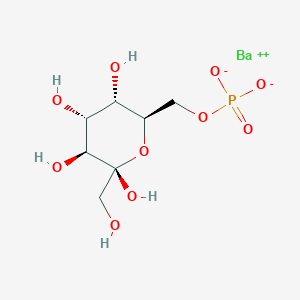

D-Sedoheptulose-7-phosphate (barium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Sedoheptulose-7-phosphate (barium salt) is an intermediate in the pentose phosphate pathway . In this pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate . It is also an intermediate in carbon fixation in photosynthetic organisms, as well as in the biosynthesis of lipopolysaccharide, amino acids, secondary metabolites, and antibiotics .

Molecular Structure Analysis

The molecular formula of D-Sedoheptulose-7-phosphate (barium salt) is C7H13O10P • Ba . The exact mass is 425.929871 .Chemical Reactions Analysis

In the pentose phosphate pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate .Physical And Chemical Properties Analysis

The molecular weight of D-Sedoheptulose-7-phosphate (barium salt) is 425.47 . The exact mass is 425.929871 . No additional physical and chemical properties were found in the search results.科学的研究の応用

Intermediate in the Pentose Phosphate Pathway

D-Sedoheptulose-7-phosphate is an intermediate in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and ribose 5-phosphate, which are essential for fatty acid synthesis and nucleotide synthesis, respectively .

Role in Transaldolase Reaction

In the pentose phosphate pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate .

Carbon Fixation in Photosynthetic Organisms

D-Sedoheptulose-7-phosphate is also an intermediate in carbon fixation in photosynthetic organisms . It plays a vital role in the Calvin cycle, which is the process by which plants convert carbon dioxide into organic compounds, particularly glucose .

Biosynthesis of Lipopolysaccharide

This compound is involved in the biosynthesis of lipopolysaccharide . Lipopolysaccharides are large molecules found in the outer membrane of Gram-negative bacteria and play a crucial role in the immune response .

Amino Acids Biosynthesis

D-Sedoheptulose-7-phosphate is also involved in the biosynthesis of amino acids . Amino acids are the building blocks of proteins and play a critical role in numerous biological processes .

Secondary Metabolites and Antibiotics Biosynthesis

This compound is an intermediate in the biosynthesis of secondary metabolites and antibiotics . Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of organisms. Instead, they often play important roles in plant defense mechanisms .

Research in Metabolic Diseases

Given its role in carbohydrate metabolism, D-Sedoheptulose-7-phosphate is used in research related to metabolic diseases such as diabetes and metabolic syndrome .

Glycolysis-Related Afflictions

Its application extends to the research of glycolysis-related afflictions . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .

作用機序

Safety and Hazards

特性

IUPAC Name |

barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUFELXUIHDDQP-CQJQEINESA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BaO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)

![Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate](/img/structure/B593705.png)

![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)